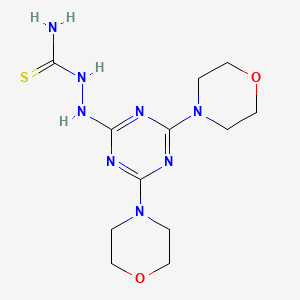![molecular formula C20H33N3O3S B6089571 1-[2-Methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B6089571.png)
1-[2-Methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxy, thiomorpholine, and piperazine groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with thiomorpholine and formaldehyde under infrared light irradiation. This reaction is carried out in a round flask fitted with a condenser, and the mixture is irradiated using a medicinal infrared lamp (250 Watts) for a short duration, resulting in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Substitution: The thiomorpholine and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol.
Scientific Research Applications
1-[2-Methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy, thiomorpholine, and piperazine groups enable it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-thiomorpholin-4-ylmethyl-1-phenol: Shares the methoxy and thiomorpholine groups but lacks the piperazine moiety.
1-(4-Methylpiperazin-1-yl)propan-2-ol: Contains the piperazine group but lacks the methoxy and thiomorpholine groups.
Uniqueness
1-[2-Methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-21-5-7-22(8-6-21)15-18(24)16-26-20-13-17(3-4-19(20)25-2)14-23-9-11-27-12-10-23/h3-4,13,18,24H,5-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYOPYKHRYZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=C(C=CC(=C2)CN3CCSCC3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B6089490.png)
![4-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6089493.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(3-methylbutyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6089500.png)
![4-(2-chloro-6-fluorobenzoyl)-6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-1,4-diazepan-2-one](/img/structure/B6089502.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6089509.png)
![5-(4-BROMOPHENYL)-N~2~-(2-ETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B6089514.png)
![3-(2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6089527.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6089536.png)
![N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B6089541.png)
![N-(4-FLUOROPHENYL)-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B6089546.png)

![2-(2-Methylfuran-3-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)
![6-hydroxy-3-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B6089580.png)
![N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6089589.png)
